Tremuloidin Tremuloidin Tremuloidin is an aryl beta-D-glucoside that is salicin in which the hydrogen of the 2-hydroxy group is replaced by a benzoyl group. It is found in the leaves and bark of willows and poplars. It has a role as a plant metabolite. It is a member of benzyl alcohols, a benzoate ester, a monosaccharide derivative, an aryl beta-D-glucoside and an aromatic primary alcohol. It derives from a salicin.
Brand Name: Vulcanchem
CAS No.: 529-66-8
VCID: VC21335361
InChI: InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol

Tremuloidin

CAS No.: 529-66-8

Cat. No.: VC21335361

Molecular Formula: C20H22O8

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Tremuloidin - 529-66-8

CAS No. 529-66-8
Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate
Standard InChI InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1
Standard InChI Key FWPNCAYVELBDRB-BFMVXSJESA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O
SMILES C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O

Chemical Structure and Properties

Molecular Composition

Tremuloidin is chemically defined as [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate. Its molecular formula is C20H22O8C_{20}H_{22}O_8, with a molecular weight of 390.4 g/mol . The compound belongs to several chemical classes, including benzyl alcohols, benzoate esters, monosaccharide derivatives, aryl beta-D-glucosides, and aromatic primary alcohols .

Structural Features

The structure of Tremuloidin includes a glucose moiety linked to a phenolic compound through glycosidic bonds. The benzoyl group substitution enhances its biological activity compared to salicin . The stereochemical configuration contributes to its specific interactions with biological molecules.

Physical Properties

Tremuloidin exhibits solubility in polar solvents such as ethanol and methanol due to its glycosidic nature. It has been isolated using advanced chromatographic techniques like UHPLC-ESI-TOF/MS , which provide high-resolution separation based on molecular weight and retention time.

Biological Activities

Anti-Inflammatory Properties

Tremuloidin demonstrates significant anti-inflammatory effects by modulating key biochemical pathways. Studies have shown that it inhibits the expression of matrix metalloproteinase-1 (MMP-1) induced by TNF-α stimulation in human dermal fibroblasts . This suppression reduces tissue degradation associated with inflammation.

Antioxidant Activity

The compound effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage . Tremuloidin's ability to upregulate heme oxygenase-1 (HO-1) expression further enhances its antioxidant profile .

Anti-Aging Effects

Tremuloidin has been studied for its protective effects against photoaging-induced skin damage. It inhibits mitogen-activated protein kinase (MAPK) pathways such as ERK and p38 phosphorylation while suppressing cyclooxygenase-2 (COX-2) expression . These mechanisms contribute to improved collagen secretion and reduced skin aging.

Synergistic Effects

Research indicates that Tremuloidin may enhance the bioactivity of other phenolic compounds through metabolic conversions or synergistic interactions. For example, it can amplify the effects of salicin when co-administered in plant extracts.

Extraction and Synthesis

Natural Extraction

Tremuloidin is primarily extracted from the bark of Populus tremuloides and leaves of Salix chaenomeloides. Solvent extraction techniques using ethanol or methanol are commonly employed to isolate the compound from plant material .

Biosynthetic Approaches

Recent advancements have explored microbial fermentation for producing Tremuloidin and its derivatives. This method offers a sustainable alternative to traditional extraction processes by utilizing engineered microorganisms.

Chromatographic Identification

High-resolution tandem mass spectrometry (MS/MS) coupled with UHPLC has been used to identify Tremuloidin in complex plant matrices . Retention times and molecular weights serve as key parameters for its characterization.

Ecological Role

Plant Metabolite Functions

As a member of salicinoids, Tremuloidin plays an essential role in plant defense mechanisms against herbivores and pathogens . Its presence in the bark and leaves contributes to the ecological fitness of Populus and Salix species.

Taxonomic Marker

Tremuloidin serves as a taxonomic marker for distinguishing various species within the genus Salix . Its unique chemical profile aids in identifying specific chemotypes associated with different environmental conditions.

Applications

Dermatological Formulations

Its efficacy in combating photoaging-induced skin damage makes Tremuloidin suitable for inclusion in anti-aging creams and serums .

Nutraceuticals

The compound's ability to enhance collagen secretion and reduce oxidative stress suggests potential applications in dietary supplements aimed at improving skin health .

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